(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
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Overview
Description
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a thiadiazole ring and a piperazine ring connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors, such as thiosemicarbazides, under acidic or basic conditions.
Formation of the Piperazine Ring: The piperazine ring is often synthesized from ethylenediamine derivatives through cyclization reactions.
Coupling of the Rings: The thiadiazole and piperazine rings are then coupled through a methanone linkage, often using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering potential treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets, altering their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone group.
(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)ethanone: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
The uniqueness of (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(3-methyl-1,2,4-thiadiazol-5-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-10-15-12(20-16-10)13(19)18-8-6-17(7-9-18)11-4-2-3-5-14-11/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDQISWELYZACN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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